Enhanced Lipophilicity of Thienyl vs. Furyl and Phenyl Analogs for Membrane Permeability
The lipophilicity of methyl 3-amino-3-(2-thienyl)propanoate is significantly higher than its 2-furyl analog and is distinct from its phenyl counterpart. The calculated LogP for the thienyl compound is 2.01130 [1], which is over two orders of magnitude more lipophilic than the furyl analog (XLogP3-AA = -0.3) [2]. Compared to the phenyl analog (LogP = 1.94980) [3], the thienyl compound shows a slight increase in lipophilicity. This quantitative difference in lipophilicity is a critical parameter for predicting membrane permeability and oral bioavailability in drug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01130 |
| Comparator Or Baseline | Methyl (3S)-3-amino-3-(furan-2-yl)propanoate: XLogP3-AA = -0.3; (S)-Methyl 3-amino-3-phenylpropanoate: LogP = 1.94980 |
| Quantified Difference | Thienyl is 2.3 LogP units more lipophilic than furyl, and 0.06 units more than phenyl. |
| Conditions | Computed physicochemical properties from public chemical databases. |
Why This Matters
A higher LogP value is associated with improved passive diffusion across biological membranes, which can be a crucial advantage in designing CNS-penetrant or orally available drug candidates, justifying the selection of the thienyl compound over the more polar furyl analog.
- [1] Chem960. (n.d.). beta-Amino-2-thiophenepropanoic acid methyl ester. Product page for CAS 188812-40-0. View Source
- [2] PubChem. (n.d.). methyl (3S)-3-amino-3-(furan-2-yl)propanoate. Compound summary for CID 33788162. View Source
- [3] Molbase. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate. Product page for CAS 37088-66-7. View Source
